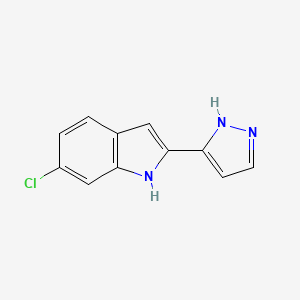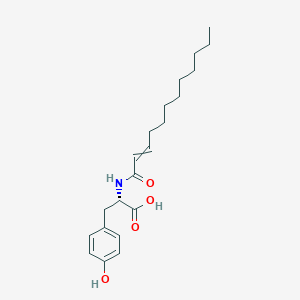
N-Dodec-2-enoyl-L-tyrosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Dodec-2-enoyl-L-tyrosine is a compound that combines the structural features of an unsaturated fatty acid and the amino acid L-tyrosine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Dodec-2-enoyl-L-tyrosine typically involves the coupling of dodec-2-enoic acid with L-tyrosine. This can be achieved through a condensation reaction, where the carboxyl group of dodec-2-enoic acid reacts with the amino group of L-tyrosine, forming an amide bond. The reaction is often catalyzed by coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under mild conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar coupling reactions. Optimization of reaction conditions, such as temperature, pH, and solvent choice, would be crucial to maximize yield and purity.
化学反应分析
Types of Reactions
N-Dodec-2-enoyl-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The double bond in the dodec-2-enoyl moiety can be oxidized to form epoxides or diols.
Reduction: The double bond can be reduced to form saturated derivatives.
Substitution: The phenolic hydroxyl group of the L-tyrosine moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation, or osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) for halogenation or nitration reactions.
Major Products
Oxidation: Epoxides, diols.
Reduction: Saturated amides.
Substitution: Halogenated or nitrated derivatives of the tyrosine moiety.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Potential use in the development of novel materials and pharmaceuticals.
作用机制
The mechanism of action of N-Dodec-2-enoyl-L-tyrosine involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in fatty acid metabolism and amino acid biosynthesis. The unsaturated fatty acid moiety may interact with lipid membranes, affecting their fluidity and function, while the tyrosine moiety can participate in signaling pathways through phosphorylation and other post-translational modifications .
相似化合物的比较
Similar Compounds
N-Dodec-2-enoyl-L-phenylalanine: Similar structure but with phenylalanine instead of tyrosine.
N-Dodec-2-enoyl-L-tryptophan: Contains tryptophan instead of tyrosine.
N-Dodec-2-enoyl-L-serine: Contains serine instead of tyrosine.
Uniqueness
N-Dodec-2-enoyl-L-tyrosine is unique due to the presence of both an unsaturated fatty acid and the aromatic amino acid tyrosine. This combination allows it to participate in a wide range of chemical reactions and biological processes, making it a versatile compound for research and industrial applications .
属性
CAS 编号 |
825637-84-1 |
|---|---|
分子式 |
C21H31NO4 |
分子量 |
361.5 g/mol |
IUPAC 名称 |
(2S)-2-(dodec-2-enoylamino)-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C21H31NO4/c1-2-3-4-5-6-7-8-9-10-11-20(24)22-19(21(25)26)16-17-12-14-18(23)15-13-17/h10-15,19,23H,2-9,16H2,1H3,(H,22,24)(H,25,26)/t19-/m0/s1 |
InChI 键 |
LOJXXLCBCDGTIL-IBGZPJMESA-N |
手性 SMILES |
CCCCCCCCCC=CC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O |
规范 SMILES |
CCCCCCCCCC=CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


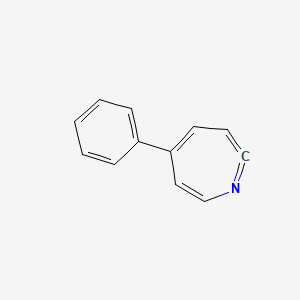
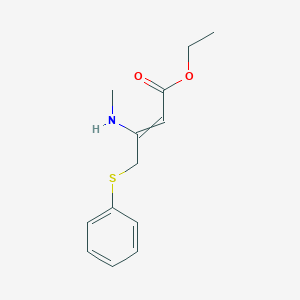
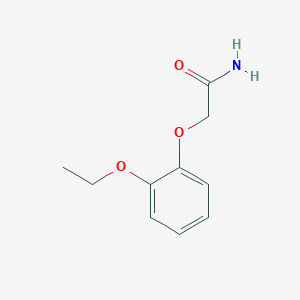
![1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)-2-[(triphenylsilyl)sulfanyl]trisilane](/img/structure/B14216689.png)
![6,6'-Diiodo-2,2',4,4'-tetramethyl[1,1'-biphenyl]-3,3'-dithiol](/img/structure/B14216690.png)
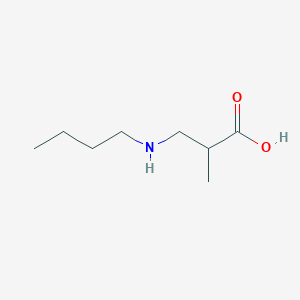
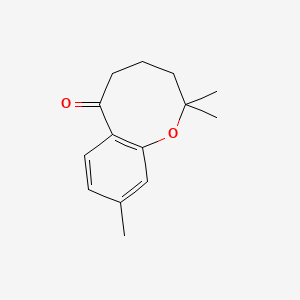
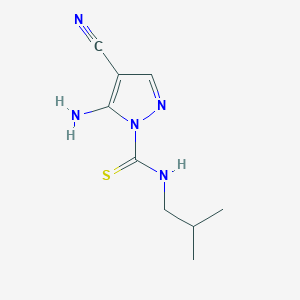
amino}phenol](/img/structure/B14216717.png)
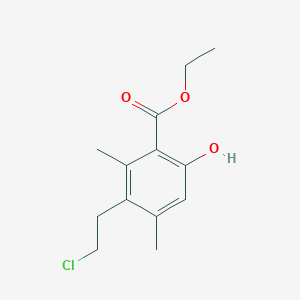
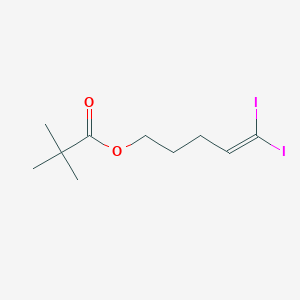
![2,3,4,4a,7,12a-Hexahydroisoindolo[2,1-b]isoquinolin-5(1H)-one](/img/structure/B14216724.png)
![N~4~,N~5~-Bis(3-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidine-4,5-diamine](/img/structure/B14216751.png)
